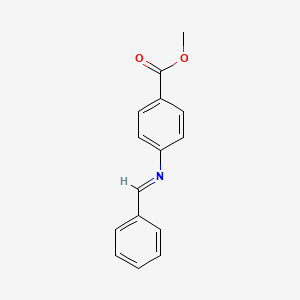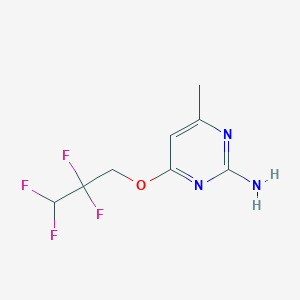
N-(4-methylphenyl)-2,2-diphenyl-1-piperidin-1-ylethanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylphenyl)-2,2-diphenyl-1-piperidin-1-ylethanimine is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 4-methylphenyl group and two diphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2,2-diphenyl-1-piperidin-1-ylethanimine typically involves the reaction of 4-methylbenzylamine with diphenylacetonitrile in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as ethanol or methanol, and the reaction temperature is typically maintained at around 60-80°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods allow for the efficient and scalable production of the compound. The use of microreactor systems can optimize reaction conditions and improve yield .
化学反応の分析
Types of Reactions
N-(4-methylphenyl)-2,2-diphenyl-1-piperidin-1-ylethanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
科学的研究の応用
N-(4-methylphenyl)-2,2-diphenyl-1-piperidin-1-ylethanimine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a stabilizer in certain chemical formulations
作用機序
The mechanism of action of N-(4-methylphenyl)-2,2-diphenyl-1-piperidin-1-ylethanimine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .
類似化合物との比較
Similar Compounds
N-(3-Amino-4-methylphenyl)benzamide: A compound with similar structural features but different functional groups.
4-Methyl-2-oxo-2H-chromen-7-yl derivatives: Compounds with similar aromatic ring structures but different core functionalities.
Uniqueness
N-(4-methylphenyl)-2,2-diphenyl-1-piperidin-1-ylethanimine is unique due to its specific combination of a piperidine ring with diphenyl and 4-methylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
4172-72-9 |
|---|---|
分子式 |
C26H28N2 |
分子量 |
368.5 g/mol |
IUPAC名 |
N-(4-methylphenyl)-2,2-diphenyl-1-piperidin-1-ylethanimine |
InChI |
InChI=1S/C26H28N2/c1-21-15-17-24(18-16-21)27-26(28-19-9-4-10-20-28)25(22-11-5-2-6-12-22)23-13-7-3-8-14-23/h2-3,5-8,11-18,25H,4,9-10,19-20H2,1H3 |
InChIキー |
KBCGGHIOJYZTHJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N=C(C(C2=CC=CC=C2)C3=CC=CC=C3)N4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2'-{[2-(Dimethylamino)ethyl]azanediyl}di(ethan-1-ol)](/img/structure/B14148290.png)
![1-[Bis(2-hydroxyethyl)amino]dodecan-2-ol](/img/structure/B14148292.png)

![Ethyl 7-(3,5-dimethylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B14148305.png)



![4-{4-[(2-hydroxypropyl)amino]-3-nitrophenyl}phthalazin-1(2H)-one](/img/structure/B14148322.png)





